![molecular formula C7H5BrCl2 B1409105 4-Bromo-2,5-dichlorotoluene CAS No. 1807208-46-3](/img/structure/B1409105.png)
4-Bromo-2,5-dichlorotoluene
Overview
Description
Molecular Structure Analysis
4-Bromo-2,5-dichlorotoluene contains a total of 15 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
4-Bromo-2,5-dichlorotoluene is a solid at room temperature . It has a molecular weight of 239.92 g/mol.Scientific Research Applications
Synthesis and Chemical Reactions :
- 4-Bromo-2-chlorotoluene has been synthesized from 4-bromo-2-nitrotoluene, with a key focus on the diazotization-Sandmeyer reaction and the use of cuprous chloride and sodium nitrite to improve yield (Xue Xu, 2006).
- Studies on ring halogenations of polyalkylbenzenes, using catalytic quantities of p-toluenesulfonic acid, have led to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (P. Bovonsombat & E. Mcnelis, 1993).
Catalysis and Conversion :
- Research on the catalytic conversion of 2,5-dichlorotoluene over various catalysts has been carried out, focusing on the selective synthesis of chlorinated aromatics like dichlorobenzenes and dichloroxylene (Chunguang Zhai et al., 2017).
- The process of ammoxidation of 2,4 dichlorotoluene to prepare 2,4 dichlorobenzonitrile, a key intermediate in organic synthesis, has been explored, indicating the influence of various factors like temperature and catalyst ratio on the reaction (H. Chi et al., 1999).
Spectral Studies and Molecular Analysis :
- Vibrational spectroscopic studies of 2-bromo-4-chlorotoluene have been conducted, providing insights into the molecular structure and the effect of halogen atoms on vibrational frequencies (C. Arunagiri et al., 2011).
- NMR spectroscopy has been used to investigate the influence of methyl group rotation on the spectrum of 3,5-dichlorotoluene, partially oriented in a nematic phase, contributing to a better understanding of molecular dynamics (P. Diehl et al., 1970).
Photoreaction Mechanisms :
- Studies on the photoreaction mechanisms of 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols have been conducted using low-temperature matrix-isolation infrared spectroscopy, providing valuable insights into the photochemical behavior of these compounds (Nobuyuki Akai et al., 2002).
Synthesis of Pharmaceutical Intermediates :
- Research on the synthesis of Nolatrexed Dihydrochloride, a thymidylate synthase inhibitor, has been conducted, starting from 2-bromo-4-nitrotoluene, and involves multiple steps including catalytic hydrogenation and cyclization (Shi Hui-lin, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can undergo various chemical reactions, including isomerization . In the case of 2,5-dichlorotoluene, it can be isomerized to 2,4-dichlorotoluene in the presence of a catalyst . It is plausible that 4-Bromo-2,5-dichlorotoluene might undergo similar reactions.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including isomerization . The downstream effects of these reactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds are known to interact with various enzymes and receptors, leading to a wide range of potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,5-dichlorotoluene. For example, the presence of other chemicals, temperature, pH, and other factors can affect the compound’s reactivity and stability . .
properties
IUPAC Name |
1-bromo-2,5-dichloro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOARIGZDFQSITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dichlorotoluene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.